9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride
Description
Properties
Molecular Formula |
C9H15Cl3N6 |
|---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
9-pyrrolidin-3-ylpurin-6-amine;trihydrochloride |
InChI |
InChI=1S/C9H12N6.3ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;;/h4-6,11H,1-3H2,(H2,10,12,13);3*1H |
InChI Key |
QNWWOTBDDAFUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride generally involves:
- Preparation or procurement of the pyrrolidin-3-amine intermediate, often as its dihydrochloride salt.
- Coupling of the pyrrolidin-3-yl moiety to a suitably functionalized purine precursor.
- Formation of the trihydrochloride salt to improve compound stability and solubility.
Preparation of Pyrrolidin-3-amine Intermediate
Pyrrolidin-3-amine, a key building block, is typically prepared or obtained as the dihydrochloride salt. Its synthesis involves Boc-protection and deprotection steps to ensure selective amination.
Example Procedure for (S)-3-aminopyrrolidine dihydrochloride:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection | (S)-3-aminopyrrolidine dihydrochloride + Na2CO3 in methanol; cooled; Boc2O added dropwise at 0°C; stirred 3 h | 78% | Colorless oil obtained after workup and extraction with DCM; characterized by 1H-NMR and ES-MS |
| Deprotection | Acidic workup to remove Boc protecting group | - | Yields free amine dihydrochloride salt |
This intermediate is crucial for subsequent coupling reactions.
Coupling with Purine Core
The coupling typically involves nucleophilic substitution or palladium-catalyzed amination of a halogenated purine derivative (e.g., 6-chloropurine or 9-chloropurine) with the pyrrolidin-3-amine.
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) or ethanol |
| Base | Potassium carbonate (K2CO3) or triethylamine (TEA) |
| Temperature | 75–90°C |
| Time | 1.5 to 6 hours |
| Purification | Filtration, recrystallization, flash chromatography |
| Yield | Reaction Conditions | Operation Details | Product Description |
|---|---|---|---|
| 70% | (R)-3-aminopyrrolidine dihydrochloride + K2CO3 in DMF at 75°C for 6h | After reaction, aqueous workup, extraction with DCM, drying, concentration, flash chromatography | Light yellow solid; mp 236-240°C; characterized by IR, 1H and 13C NMR, HRMS |
| 78% | Triethylamine, DMF, 90°C for 1.5 h, followed by ethanol reflux | Precipitate collected by filtration and washing | Title compound isolated as solid |
These procedures confirm effective coupling of the pyrrolidin-3-yl moiety to the purine ring.
Formation of Trihydrochloride Salt
The final compound is isolated as the trihydrochloride salt to enhance solubility and stability, typically by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the purine and pyrrolidinyl protons and carbons, with characteristic chemical shifts consistent with the structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Functional groups such as amines and purine ring vibrations are identified.
- Melting Point: Reported melting points around 236-240°C for purified compounds.
- Optical Rotation: For chiral intermediates such as (R)- or (S)-pyrrolidin-3-amine, specific rotation values are reported.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield | Product Form | Key Characterization |
|---|---|---|---|---|---|
| Boc protection of pyrrolidin-3-amine | (S)-3-aminopyrrolidine dihydrochloride | Na2CO3, Boc2O, MeOH, 0°C | 78% | Boc-protected amine (oil) | 1H-NMR, ES-MS |
| Coupling to purine | 6-chloro-9H-purine + (R)-3-aminopyrrolidine dihydrochloride | K2CO3, DMF, 75°C, 6h | 65-70% | Light yellow solid | IR, NMR, HRMS |
| Salt formation | Coupled purine-amine | HCl, crystallization | - | Trihydrochloride salt | Melting point, purity |
Chemical Reactions Analysis
Types of Reactions
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is a chemical compound that consists of a pyrrolidine ring attached to a purine base. It has a molecular formula of and a molecular weight of approximately 313.6 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in drug discovery efforts, due to its biological activities.
Scientific Research Applications
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is a versatile compound with applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex organic molecules. It has been investigated for its potential as a biochemical probe to study cellular processes and explored for its therapeutic potential in treating diseases such as cancer and neurological disorders. Additionally, it is utilized in developing new materials and chemical processes.
Research indicates that 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride exhibits significant biological activity and has been investigated for its potential as a biochemical probe to explore cellular processes. It has shown promise in therapeutic applications, particularly in treating conditions such as cancer and neurological disorders. The compound's structure allows it to interact effectively with specific receptors and enzymes, which is essential for its proposed applications in drug development. Ongoing research focuses on elucidating these interactions to optimize its efficacy in clinical settings.
One study focused on a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, which were designed and synthesized to act as tubulin polymerization inhibitors . These derivatives demonstrated significant antitumor activities, with one compound, SKLB0533, showing the most potency, with IC50 values ranging from 44.5 to 135.5 nM against seven colorectal carcinoma (CRC) cell lines . SKLB0533 inhibited tubulin polymerization, arrested the cell cycle at the G2/M phase, and induced apoptosis in CRC cells . Furthermore, SKLB0533 suppressed tumor growth in the HCT116 xenograft model without inducing notable major organ-related toxicity, suggesting that it could be a promising lead compound for developing new antitumor agents .
Similar Compounds
Several compounds share structural similarities with 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride. These include:
| Compound Name | Similarity Index |
|---|---|
| (R)-pyrrolidin-3-amine dihydrochloride | 1.00 |
| (S)-pyrrolidin-3-amine dihydrochloride | 1.00 |
| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 0.88 |
| (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 0.88 |
| 9-[3-(Methylamino)propyl]-9H-purin-6-amine | 0.85 |
Mechanism of Action
The mechanism of action of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the purine base may interact with nucleic acids or enzymes . These interactions can modulate biological activities, leading to therapeutic effects.
Comparison with Similar Compounds
9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride
- Molecular Formula : C₉H₁₃ClN₆
- Molecular Weight : 240.70 g/mol
- Key Structural Differences :
- The azetidine ring (4-membered) replaces pyrrolidine, reducing steric bulk but increasing ring strain.
- The methylene bridge (-CH₂-) connects the azetidine to the purine, altering spatial orientation compared to direct substitution.
- Lower molecular weight could improve membrane permeability but decrease stability .
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine
- Molecular Formula : C₁₇H₁₄N₆O
- Key Structural Differences :
- A methoxy-substituted quinazoline replaces pyrrolidine, introducing aromaticity and planar geometry.
- Pharmacological Implications: Enhanced π-π stacking interactions with hydrophobic protein pockets.
9-(2,3-Dideoxy-β-D-glycero-pentofuranosyl)-9H-purin-6-amine (2',3'-Dideoxyadenosine)
- Molecular Formula : C₁₀H₁₃N₅O₂
- Key Structural Differences :
- A dideoxyribose sugar replaces pyrrolidine, mimicking natural nucleosides.
- Pharmacological Implications :
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine
- Molecular Formula : C₁₀H₁₃N₅
- Key Structural Differences :
- A prenyl group (3-methylbut-2-en-1-yl) substitutes the pyrrolidine, introducing lipophilicity.
- Pharmacological Implications: Increased lipid solubility may enhance blood-brain barrier penetration. Potential for off-target interactions due to nonspecific hydrophobic binding .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : In molecular docking studies, the pyrrolidine ring in 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride forms hydrogen bonds with Asp178 and hydrophobic interactions with Tyr169 in prion proteins, making it a candidate for inhibiting pathological aggregation .
- Azetidine Analog : The smaller azetidine ring may limit binding stability but could serve as a lead for optimizing pharmacokinetic properties .
Biological Activity
9-(Pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a purine base linked to a pyrrolidine ring, which enhances its interaction with various biological targets. Understanding its biological activity is crucial for its potential therapeutic applications, especially in treating diseases such as cancer and neurological disorders.
Chemical Structure and Properties
The molecular formula of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is , with a molecular weight of approximately 313.6 g/mol. The presence of the pyrrolidine ring is significant for its biological activity, as it influences the compound's binding affinity and selectivity towards specific molecular targets.
The mechanism of action of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride involves:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cellular signaling pathways, which is crucial for its therapeutic effects.
- Modulation of Cellular Processes : It affects cellular processes such as DNA replication and cellular signaling, contributing to its potential efficacy in treating various diseases.
Research indicates that the compound interacts with specific receptors and enzymes, enhancing its binding affinity due to the structural properties imparted by the pyrrolidine ring.
Cancer Treatment
Studies have shown that 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride exhibits cytotoxic effects against various cancer cell lines. Its ability to interfere with critical signaling pathways involved in cell proliferation and survival makes it a candidate for cancer therapy.
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It shows promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in conditions like Huntington's disease and other neurodegenerative disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cellular Signaling Pathways : A study demonstrated that 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride could significantly alter signaling pathways associated with apoptosis in cancer cells.
- Neuroprotective Effects : Research indicated that the compound could reduce neuronal cell death in models of neurodegeneration, suggesting its potential use in treating diseases like Alzheimer's and Huntington's.
Comparative Analysis with Similar Compounds
To understand the unique properties of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| (R)-pyrrolidin-3-amine dihydrochloride | 1.00 |
| (S)-pyrrolidin-3-amine dihydrochloride | 1.00 |
| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 0.88 |
| (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 0.88 |
| 9-[3-(Methylamino)propyl]-9H-purin-6-amine | 0.85 |
This table illustrates how the unique combination of the pyrrolidine ring with the purine base contributes to the distinct biological activities observed in this compound compared to others.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride?
- Methodological Answer : Synthesis typically involves coupling the pyrrolidine moiety to the purine core under nucleophilic substitution conditions. Key steps include:
- Purine activation : Use of halogenated purine derivatives (e.g., 6-chloropurine) to enable substitution at the 9-position.
- Amine coupling : Reaction with pyrrolidin-3-amine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.
- Trihydrochloride formation : Precipitation with HCl in ethanol to improve solubility and stability .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Activation | 6-chloropurine, DMF, 60°C | 85 | 95% |
| Coupling | Pyrrolidin-3-amine, DMSO, 80°C | 72 | 92% |
| Salt formation | HCl/EtOH, RT | 90 | 99% |
Q. How is the structural integrity of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction studies (using SHELXL ) confirm bond lengths and angles, particularly the pyrrolidine ring conformation and purine planarity.
- NMR spectroscopy : - and -NMR identify tautomeric forms (e.g., N7 vs. N9 protonation states). For example, a singlet at δ 8.3 ppm () corresponds to the purine H8 proton .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 235.12 (calculated: 235.11) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : The trihydrochloride salt enhances aqueous solubility but is prone to hydrolysis at pH > 7.5. Stability assays (HPLC monitoring) show >90% integrity at pH 2–6 for 48 hours.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 220°C. Storage at -20°C in desiccated conditions is recommended .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets like the PrP-E200K protein?
- Methodological Answer :
- Software : Use molecular docking tools (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model binding poses.
- Key interactions : The purine scaffold forms H-bonds with Asp178 (bond length: 2.8 Å), while the pyrrolidine group interacts with hydrophobic pockets via van der Waals forces. Solvent-accessible surface area (SASA) analysis confirms partial exposure of alkylamine tails .
- Data Table :
| Target | Binding Affinity (ΔG, kcal/mol) | H-Bond Partners | Hydrophobic Contacts |
|---|---|---|---|
| PrP-E200K | -9.2 | Asp178, Tyr169 | Leu170, Val176 |
Q. How to resolve contradictions in enzyme inhibition data (e.g., adenylate cyclase vs. kinase assays)?
- Methodological Answer :
- Control experiments : Include competitive inhibitors (e.g., SQ22536 for adenylate cyclase ) to validate specificity.
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with unchanged , competitive inhibition is likely.
- Structural analogs : Compare with 9-(tetrahydrofuran-2-yl)-9H-purin-6-amine to identify substituent effects on selectivity .
Q. What strategies optimize structure-activity relationships (SAR) for enhancing target affinity?
- Methodological Answer :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -Cl) at the purine 2-position to enhance H-bonding with active sites.
- Salt variants : Compare trihydrochloride with mesylate or tosylate salts to assess solubility-activity trade-offs.
- Pharmacophore modeling : Overlay purine derivatives to identify conserved interaction motifs (e.g., purine N1/N3 as H-bond acceptors) .
Contradictions and Mitigation Strategies
Q. Discrepancies in reported IC values across studies: How to address?
- Methodological Answer :
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM recommended).
- Data normalization : Express inhibition relative to positive controls (e.g., staurosporine for kinases).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
